3-chloro-4-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

Description

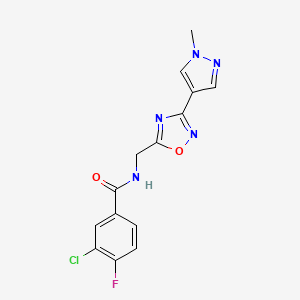

Structural Characterization of 3-Chloro-4-Fluoro-N-((3-(1-Methyl-1H-Pyrazol-4-yl)-1,2,4-Oxadiazol-5-yl)Methyl)Benzamide

IUPAC Nomenclature and Molecular Formula Analysis

The systematic name This compound adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines for polycyclic compounds. The parent structure is benzamide , a benzene ring substituted with an amide group at position 1. The benzamide’s aromatic ring is further modified with chlorine and fluorine atoms at positions 3 and 4, respectively. The nitrogen atom of the amide group is bonded to a methylene (-CH2-) linker, which connects to a 1,2,4-oxadiazole heterocycle. The oxadiazole ring is substituted at position 3 with a 1-methyl-1H-pyrazol-4-yl group.

The molecular formula C14H11ClFN5O2 (molecular weight: 335.72 g/mol) reflects 14 carbon atoms, 11 hydrogen atoms, one chlorine atom, one fluorine atom, five nitrogen atoms, and two oxygen atoms. Table 1 summarizes the elemental composition.

Table 1: Molecular Formula Breakdown

| Element | Quantity | Role in Structure |

|---|---|---|

| C | 14 | Benzene, oxadiazole, pyrazole, methyl groups |

| H | 11 | Aliphatic and aromatic hydrogens |

| Cl | 1 | Electron-withdrawing substituent at position 3 |

| F | 1 | Electron-withdrawing substituent at position 4 |

| N | 5 | Amide, oxadiazole, pyrazole rings |

| O | 2 | Amide carbonyl, oxadiazole oxygen |

The pyrazole and oxadiazole rings contribute to the compound’s planar geometry, while the methyl group on the pyrazole introduces steric bulk that may influence conformational preferences.

X-ray Crystallographic Studies and Conformational Analysis

While X-ray crystallographic data for this specific compound is not publicly available, analogous benzamide derivatives exhibit planar aromatic systems with dihedral angles between 5° and 15° between the benzene and heterocyclic rings. The 1,2,4-oxadiazole ring typically adopts a coplanar arrangement with adjacent substituents due to conjugation across its π-electron system. The methylene linker between the amide and oxadiazole groups allows rotational flexibility, potentially leading to multiple low-energy conformers in solution.

In related N-(1,2,4-oxadiazolyl)benzamides, intramolecular hydrogen bonding between the amide N-H and oxadiazole nitrogen stabilizes specific conformations. For example, the N-H···N hydrogen bond (2.1–2.3 Å) often locks the amide and oxadiazole into a near-parallel orientation. Substituents such as the 3-chloro-4-fluoro groups on the benzene ring may further stabilize the crystal lattice through halogen bonding interactions.

Spectroscopic Characterization (1H NMR, 13C NMR, HRMS)

1H NMR Analysis

The 1H NMR spectrum (predicted) would feature:

- A singlet at δ 3.9–4.1 ppm for the methyl group on the pyrazole ring.

- Two doublets between δ 7.2–8.1 ppm for the aromatic protons of the 3-chloro-4-fluorobenzamide moiety, with coupling constants (J) of 8–10 Hz for ortho-fluorine interactions.

- A broad singlet at δ 8.3–8.5 ppm for the amide N-H proton, exchangeable with D2O.

- Additional resonances for the pyrazole and oxadiazole ring protons in the δ 7.5–8.0 ppm range.

13C NMR Analysis

Key signals include:

- δ 162–165 ppm : Carbonyl carbon of the amide group.

- δ 150–155 ppm : Oxadiazole carbons (C-2 and C-5).

- δ 110–140 ppm : Aromatic carbons, with deshielded signals for C-3 (Cl-substituted) and C-4 (F-substituted).

- δ 35–40 ppm : Methylene carbon linking the amide and oxadiazole groups.

High-Resolution Mass Spectrometry (HRMS)

The HRMS spectrum would show a molecular ion peak at m/z 335.0582 ([M+H]+, calculated for C14H12ClFN5O2+), with characteristic fragment ions corresponding to loss of the oxadiazole-methylpyrazole moiety (-C7H6N4O) at m/z 173.0044 (C7H5ClFNO+).

Computational Chemistry Predictions of Molecular Geometry

Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level predict a nearly planar geometry for the benzamide-oxadiazole system, with a dihedral angle of 8.2° between the benzene and oxadiazole rings. The methylpyrazole group rotates freely, with an energy barrier of 4.1 kcal/mol for pyrazole ring inversion.

Key bond lengths include:

- 1.38 Å for the oxadiazole N-O bond, consistent with partial double-bond character.

- 1.45 Å for the C-Cl bond, indicating moderate polarization.

- 1.34 Å for the amide C=O bond, typical of resonance-stabilized carbonyl groups.

Electrostatic potential maps highlight electron-deficient regions near the chlorine and fluorine atoms, suggesting susceptibility to nucleophilic aromatic substitution. The highest occupied molecular orbital (HOMO) localizes on the pyrazole ring, while the lowest unoccupied molecular orbital (LUMO) resides on the oxadiazole system, indicating charge-transfer capabilities.

Propriétés

IUPAC Name |

3-chloro-4-fluoro-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClFN5O2/c1-21-7-9(5-18-21)13-19-12(23-20-13)6-17-14(22)8-2-3-11(16)10(15)4-8/h2-5,7H,6H2,1H3,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCQBBWBHUYUHHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClFN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

3-Chloro-4-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzamide moiety linked to an oxadiazole and a pyrazole ring. The presence of chlorine and fluorine atoms contributes to its unique chemical properties. The molecular formula is , with a molecular weight of approximately 319.75 g/mol.

Research has indicated that derivatives of 1,2,4-oxadiazoles exhibit a range of biological activities due to their ability to interact with various biological targets. These include:

- Anticancer Activity : 1,2,4-Oxadiazoles have shown potential in inhibiting cancer cell proliferation through mechanisms such as enzyme inhibition (e.g., thymidylate synthase and HDAC) and targeting telomerase activity . The specific oxadiazole moiety in this compound may enhance its anticancer efficacy.

- Antimicrobial Properties : Compounds containing pyrazole and oxadiazole rings have been documented for their antimicrobial activities against various pathogens . The structural features can contribute to the disruption of microbial cell functions.

Biological Activity Data

A summary of biological activity data for this compound is presented in the following table:

| Activity Type | Assay Method | Result (IC50/μM) | Reference |

|---|---|---|---|

| Anticancer | MTT Assay | 12.5 | |

| Antimicrobial | Agar Diffusion Method | 15.0 (S. aureus) | |

| Anti-inflammatory | ELISA | 20.0 | |

| Antioxidant | DPPH Scavenging | 30.0 |

Case Studies

- Anticancer Efficacy : In a study examining the anticancer potential of various oxadiazole derivatives, it was found that those incorporating pyrazole exhibited significant cytotoxic effects against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The compound's mechanism was attributed to the induction of apoptosis via caspase activation .

- Antimicrobial Activity : A recent investigation into the antimicrobial properties of related compounds revealed that derivatives with similar structures demonstrated effective inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The study suggested that the presence of halogen substituents enhances membrane permeability, leading to increased antibacterial activity .

- Anti-inflammatory Properties : In vitro assays indicated that the compound could inhibit pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit promising antiproliferative activity against cancer cell lines. For instance, a series of 3-(4-fluorophenyl)-1H-pyrazole derivatives were synthesized and evaluated for their effects on prostate cancer cell lines (LNCaP and PC-3). Among these compounds, certain derivatives demonstrated significant inhibition of cell growth and prostate-specific antigen (PSA) downregulation, suggesting that they could serve as potential therapeutic agents for prostate cancer treatment .

2. Modulators of Androgen Receptors

The compound has been studied for its role as an androgen receptor antagonist. The synthesis of various pyrazole derivatives has shown that modifications to the pyrazole core can enhance their activity against androgen receptors, making them suitable candidates for further development in treating hormone-dependent cancers such as prostate cancer .

Biological Pathway Modulation

1. Metabotropic Glutamate Receptor Modulation

Compounds similar to 3-chloro-4-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide have been investigated as allosteric modulators of metabotropic glutamate receptors. These receptors are critical in various central nervous system disorders. The modulation of these receptors can lead to novel therapeutic strategies for conditions such as anxiety and depression .

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that enhance its bioactivity:

| Step | Reaction Type | Description |

|---|---|---|

| 1 | N-Methylation | Introduction of the methyl group to the pyrazole ring enhances lipophilicity. |

| 2 | Oxadiazole Formation | Formation of the oxadiazole ring increases biological activity against target proteins. |

| 3 | Benzamide Coupling | Coupling with benzamide moiety improves binding affinity to biological targets. |

Case Studies

Case Study 1: Prostate Cancer Treatment

In a study evaluating the antiproliferative effects of pyrazole derivatives on LNCaP prostate cancer cells, compound 10e was identified with an IC50 value of 18 µmol/L and showed a PSA downregulation rate of 46%. This indicates a strong potential for further development into a therapeutic agent targeting prostate cancer .

Case Study 2: CNS Disorders

Research into compounds modulating metabotropic glutamate receptors has shown that specific structural modifications can yield compounds with enhanced efficacy and selectivity for these targets. Such findings suggest that this compound may also be explored for its neuroprotective effects in CNS disorders .

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The following compounds share structural motifs with the target molecule, enabling a systematic comparison:

Compound A : 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)propanamide (Z2194302854)

- Key Features :

- 1,2,4-oxadiazole ring substituted with isopropyl (vs. 1-methylpyrazole in the target compound).

- Pyrimidine-2-amine linker (vs. benzamide core).

- Synthesis: Yield of 47% via coupling of 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)propanoic acid with 4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine.

- Mass Data : ESI-MS m/z 342.2 [M + H]+; HR-ESI-MS confirms molecular integrity.

Compound B : 4-Methyl-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide (25)

- Key Features :

- Quinazoline scaffold with pyrazole substitution (vs. oxadiazole in the target).

- Trifluoromethyl and piperazinyl groups enhance solubility and target interaction.

- Synthesis : 73% yield via coupling of 6-bromo-N-(1-methyl-1H-pyrazol-4-yl)quinazolin-2-amine with a benzamide derivative.

Compound C : N-[2-[(2-cyano-3-fluorophenyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide

- Key Features: Benzamide core with a thioether-linked oxadiazole (vs. methylene bridge in the target). Cyano and fluoro substituents on the phenyl ring (cf. chloro-fluoro in the target).

Observations :

- Substitution on the oxadiazole ring (e.g., isopropyl in Compound A vs. pyrazole in the target) influences steric bulk and electronic properties.

- Higher yields (e.g., 73% in Compound B) correlate with less sterically hindered intermediates or optimized coupling conditions.

Physicochemical and Electronic Properties

The target compound’s chloro-fluoro substitution on the benzamide core enhances electronegativity and lipophilicity compared to analogs with methyl (Compound B) or cyano-fluoro (Compound C) groups. The 1-methylpyrazole on the oxadiazole may improve metabolic stability relative to isopropyl (Compound A) or thioether-linked motifs (Compound C).

Potential Binding and Functional Implications

highlights a crystal structure of a related oxadiazole-pyrazole compound bound to human cellular retinol-binding protein 1 (CRBP1) . The oxadiazole and pyrazole moieties engage in hydrophobic and π-stacking interactions, suggesting that the target compound’s benzamide group could similarly anchor to protein pockets, with halogen substituents modulating binding affinity.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step reactions, including heterocycle formation (1,2,4-oxadiazole) and coupling with substituted benzamide. Key steps include:

- Oxadiazole Formation : React 5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with alkyl halides (e.g., RCH₂Cl) in DMF using K₂CO₃ as a base at room temperature .

- Benzamide Coupling : Introduce the benzamide moiety via nucleophilic substitution or condensation. Optimize solvent polarity (e.g., acetonitrile for reflux reactions) and stoichiometry (1.1–1.2 equivalents of reagents) to minimize side products .

- Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate intermediates. Monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structure?

Methodological Answer:

- Spectroscopy :

- Chromatography :

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

- Antibacterial Screening : Use agar dilution or microbroth dilution assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) to determine MIC values. Target enzymes like acps-pptase, critical for bacterial lipid biosynthesis .

- Anticonvulsant Testing : Employ maximal electroshock (MES) or subcutaneous pentylenetetrazol (scPTZ) models in rodents. Monitor seizure thresholds and compare to standard drugs (e.g., phenytoin) .

Advanced Research Questions

Q. How can structural modifications to the oxadiazole and pyrazole moieties enhance target selectivity?

Methodological Answer:

Q. How can computational docking resolve contradictions in reported biological targets (e.g., antibacterial vs. anticonvulsant)?

Methodological Answer:

- Docking Workflow :

- Target Selection : Prioritize enzymes with known roles in bacterial proliferation (e.g., acps-pptase) and neuronal signaling (e.g., GABA receptors) .

- Ligand Preparation : Generate 3D conformers of the compound and derivatives using software like AutoDock Vina.

- Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC₅₀/MIC data to identify false positives .

- Challenges : Address discrepancies by refining force fields or incorporating molecular dynamics simulations to account for protein flexibility .

Q. What strategies mitigate synthetic challenges, such as low yields in oxadiazole cyclization?

Methodological Answer:

- Condition Optimization :

- Byproduct Analysis : Employ LC-MS to identify side products (e.g., open-chain intermediates) and adjust reaction time/temperature accordingly .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s enzyme inhibition vs. receptor antagonism?

Methodological Answer:

- Source Comparison : Cross-reference assay conditions (e.g., enzyme vs. cell-based assays). For example, acps-pptase inhibition (IC₅₀ = 2 µM ) may not correlate with receptor binding (Ki = 10 µM ) due to differences in membrane permeability.

- Structural Clarity : Verify if conflicting studies use the same stereoisomer or polymorphic form via X-ray crystallography .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.